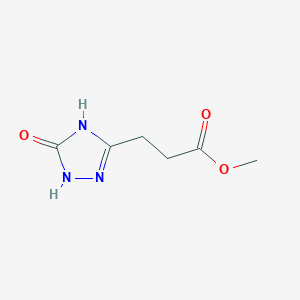

methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate

Overview

Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds can be synthesized using various strategies. For instance, one method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . Another method involves the solvothermal synthesis of coordination polymers incorporating the 1,2,4-triazole ligand .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be established by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They can participate in various chemical reactions due to the presence of N–C–S linkage in their skeleton .Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are thermally stable with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .Scientific Research Applications

Anticancer Activity

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate, due to its triazole core, can interact with various biological targets, showing promise in cancer treatment. Compounds with similar structures have demonstrated cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) with promising selectivity, indicating their potential as therapeutic agents .

Antimicrobial Properties

Triazole derivatives are known for their broad-spectrum antimicrobial activities. The structural framework of methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate allows it to form non-covalent bonds with enzymes and receptors, which can be exploited to develop new antimicrobial drugs. This could be particularly useful in addressing the growing concern of antibiotic resistance .

Antiviral Applications

The triazole ring is a common feature in many antiviral drugs. By modifying the triazole moiety, researchers can synthesize compounds that may inhibit viral replication. Given the structural similarity, methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate could serve as a scaffold for developing novel antiviral agents, potentially effective against a range of viruses .

Antifungal Uses

Triazoles are the core structure in many clinically used antifungal medications, such as fluconazole and itraconazole. The ability of methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate to be modified could lead to the creation of new antifungal agents that are more effective or have fewer side effects than current treatments .

Anti-inflammatory and Analgesic Effects

Research has indicated that 1,2,4-triazole derivatives can exhibit significant anti-inflammatory and analgesic properties. These compounds can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Anticonvulsant Potential

The triazole ring system has been associated with anticonvulsant activity. Derivatives of methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate could be investigated for their efficacy in seizure control, offering an alternative to current antiepileptic drugs .

Mechanism of Action

Target of Action

Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate is a complex compound that likely interacts with multiple targets in the body. Triazole compounds, which include the 1H-1,2,4-triazol-3-yl group present in this compound, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to interact with their targets in a way that can lead to changes in the function of those targets . For example, some triazole compounds have been found to inhibit the activity of certain enzymes .

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

The properties of similar triazole compounds suggest that this compound may have good bioavailability .

Result of Action

Similar triazole compounds have been found to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds can influence the compound’s action and efficacy .

Safety and Hazards

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

methyl 3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-5(10)3-2-4-7-6(11)9-8-4/h2-3H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEQRSHTWUEVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160094 | |

| Record name | 1H-1,2,4-Triazole-3-propanoic acid, 2,5-dihydro-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | |

CAS RN |

1379811-65-0 | |

| Record name | 1H-1,2,4-Triazole-3-propanoic acid, 2,5-dihydro-5-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-propanoic acid, 2,5-dihydro-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)